molecular formula C11H17N3 B7460219 1-(6-Methylpyrimidin-4-yl)azepane

1-(6-Methylpyrimidin-4-yl)azepane

Cat. No. B7460219
M. Wt: 191.27 g/mol
InChI Key: JCQNRSJJJIDBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methylpyrimidin-4-yl)azepane, also known as MPZA, is a compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound belongs to the class of azepane derivatives, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of 1-(6-Methylpyrimidin-4-yl)azepane is not fully understood. However, it is believed to act on the GABAergic and serotonergic systems in the brain. 1-(6-Methylpyrimidin-4-yl)azepane has been shown to increase the levels of GABA and serotonin in the brain, which may contribute to its anticonvulsant, antidepressant, and anxiolytic activities.
Biochemical and Physiological Effects:
1-(6-Methylpyrimidin-4-yl)azepane has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to increase the levels of GABA and serotonin in the brain, which may contribute to its anticonvulsant, antidepressant, and anxiolytic activities. 1-(6-Methylpyrimidin-4-yl)azepane has also been shown to exhibit antioxidant activity, which may contribute to its potential as a treatment for neurodegenerative disorders. In addition, 1-(6-Methylpyrimidin-4-yl)azepane has been shown to exhibit anticancer activity in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(6-Methylpyrimidin-4-yl)azepane in lab experiments is its wide range of biological activities. 1-(6-Methylpyrimidin-4-yl)azepane has been shown to exhibit anticonvulsant, antidepressant, anxiolytic, antioxidant, and anticancer activities, making it a versatile compound for research. However, one limitation of using 1-(6-Methylpyrimidin-4-yl)azepane in lab experiments is its relatively low solubility in water, which may limit its use in certain assays.

Future Directions

There are several future directions for research on 1-(6-Methylpyrimidin-4-yl)azepane. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to determine the efficacy of 1-(6-Methylpyrimidin-4-yl)azepane in animal models of these diseases. Another area of interest is its anticancer activity. Future studies could focus on the development of 1-(6-Methylpyrimidin-4-yl)azepane derivatives with improved anticancer activity. Finally, the mechanism of action of 1-(6-Methylpyrimidin-4-yl)azepane is not fully understood, and further studies are needed to elucidate its molecular targets in the brain.

Synthesis Methods

The synthesis of 1-(6-Methylpyrimidin-4-yl)azepane involves the reaction of 6-methylpyrimidine-4-carbaldehyde with 1,6-diaminohexane in the presence of a suitable catalyst. This reaction results in the formation of 1-(6-Methylpyrimidin-4-yl)azepane as a white crystalline powder. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

1-(6-Methylpyrimidin-4-yl)azepane has been studied extensively for its potential as a therapeutic agent. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic activities in animal models. In addition, 1-(6-Methylpyrimidin-4-yl)azepane has been studied for its potential as a treatment for neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. 1-(6-Methylpyrimidin-4-yl)azepane has also been shown to exhibit anticancer activity in vitro.

properties

IUPAC Name

1-(6-methylpyrimidin-4-yl)azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-10-8-11(13-9-12-10)14-6-4-2-3-5-7-14/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQNRSJJJIDBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylpyrimidin-4-yl)azepane

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